molecular formula C8H10FOP B2723763 (2-Fluorophenyl)dimethylphosphine oxide CAS No. 1632540-70-5

(2-Fluorophenyl)dimethylphosphine oxide

Cat. No.: B2723763
CAS No.: 1632540-70-5
M. Wt: 172.139
InChI Key: CJOXYCSCKWIAJG-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10FOP It is a derivative of phosphine oxide, where the phosphorus atom is bonded to a (2-fluorophenyl) group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)dimethylphosphine oxide typically involves the reaction of (2-fluorophenyl)phosphine with methylating agents under controlled conditions. One common method is the reaction of (2-fluorophenyl)phosphine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:

(2Fluorophenyl)PH2+2CH3I(2Fluorophenyl)P(CH3)2+2HI(2-\text{Fluorophenyl})\text{PH}_2 + 2\text{CH}_3\text{I} \rightarrow (2-\text{Fluorophenyl})\text{P}(\text{CH}_3)_2 + 2\text{HI} (2−Fluorophenyl)PH2​+2CH3​I→(2−Fluorophenyl)P(CH3​)2​+2HI

The resulting (2-Fluorophenyl)dimethylphosphine is then oxidized using an oxidizing agent such as hydrogen peroxide or oxygen to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced back to (2-fluorophenyl)dimethylphosphine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: (2-Fluorophenyl)dimethylphosphine.

    Substitution: Various substituted (2-fluorophenyl)dimethylphosphine oxides depending on the nucleophile used.

Scientific Research Applications

(2-Fluorophenyl)dimethylphosphine oxide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as a flame retardant additive in polymers.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)dimethylphosphine oxide
  • (2-Bromophenyl)dimethylphosphine oxide
  • (2-Methylphenyl)dimethylphosphine oxide

Uniqueness

(2-Fluorophenyl)dimethylphosphine oxide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-dimethylphosphoryl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOXYCSCKWIAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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